Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester linked to an imidazolidinone moiety, substituted with methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-methoxyphenylacetic acid with thiourea under acidic conditions to form the imidazolidinone core.
Substitution with Methoxyphenyl Groups: The imidazolidinone core is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to introduce the methoxyphenyl groups.
Esterification: The final step involves the esterification of the resulting compound with ethyl 4-aminobenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with proteins involved in inflammatory pathways, such as NF-kB and ATF4.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects.
Comparison with Similar Compounds
Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride: This compound also contains a methoxyphenyl group and is used in the treatment of depression.
4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine: Another compound with a methoxyphenyl group, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31N3O6S |
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Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O6S/c1-4-39-29(36)21-7-9-22(10-8-21)31-27(34)19-26-28(35)33(23-11-15-25(38-3)16-12-23)30(40)32(26)18-17-20-5-13-24(37-2)14-6-20/h5-16,26H,4,17-19H2,1-3H3,(H,31,34) |
InChI Key |
FLXRRLCSYQJVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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